Cas no 1896925-77-1 (8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one)

8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one structure
1896925-77-1 structure
商品名:8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one
CAS番号:1896925-77-1
MF:C9H8BrNO2
メガワット:242.0693
MDL:MFCD34474208
CID:5071256
PubChem ID:117209621

8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one 化学的及び物理的性質

名前と識別子

    • 8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one
    • SY292471
    • 2(1H)-Quinolinone, 8-bromo-3,4-dihydro-6-hydroxy-
    • E82254
    • CS-0181761
    • 8-bromo-6-hydroxy-3,4-dihydro-1H-quinolin-2-one
    • 1896925-77-1
    • MDL: MFCD34474208
    • インチ: 1S/C9H8BrNO2/c10-7-4-6(12)3-5-1-2-8(13)11-9(5)7/h3-4,12H,1-2H2,(H,11,13)
    • InChIKey: WWFYYLOVQJZNMT-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C([H])C(=C([H])C2=C1N([H])C(C([H])([H])C2([H])[H])=O)O[H]

計算された属性

  • せいみつぶんしりょう: 240.97384g/mol
  • どういたいしつりょう: 240.97384g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 222
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 49.3

8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P01X02Q-25mg
8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one
1896925-77-1 97%
25mg
$333.00 2023-12-19
Aaron
AR01X0B2-1g
8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one
1896925-77-1 97%
1g
$207.00 2025-02-12
eNovation Chemicals LLC
Y1194272-1g
8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one
1896925-77-1 95%
1g
$1045 2024-07-29
Aaron
AR01X0B2-250mg
8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one
1896925-77-1 97%
250mg
$55.00 2025-02-12
1PlusChem
1P01X02Q-100mg
8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one
1896925-77-1 97%
100mg
$45.00 2024-06-17
1PlusChem
1P01X02Q-250mg
8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one
1896925-77-1 97%
250mg
$78.00 2024-06-17
Aaron
AR01X0B2-100mg
8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one
1896925-77-1 97%
100mg
$24.00 2025-02-12
1PlusChem
1P01X02Q-1g
8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one
1896925-77-1 97%
1g
$239.00 2024-06-17
eNovation Chemicals LLC
Y1194272-1g
8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one
1896925-77-1 95%
1g
$1045 2025-02-20
1PlusChem
1P01X02Q-50mg
8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one
1896925-77-1 97%
50mg
$550.00 2023-12-19

8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one 関連文献

8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-oneに関する追加情報

Comprehensive Overview of 8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS No. 1896925-77-1)

8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS No. 1896925-77-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound belongs to the dihydroquinolinone family, a class of heterocyclic compounds known for their diverse biological activities. The presence of both bromine and hydroxy functional groups in its structure makes it a valuable intermediate in synthetic chemistry, particularly in the development of novel drug candidates.

In recent years, the demand for 8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one has increased, driven by its relevance in medicinal chemistry and drug discovery. Researchers are particularly interested in its potential as a building block for kinase inhibitors and anti-inflammatory agents, which are hot topics in the pharmaceutical industry. The compound's CAS No. 1896925-77-1 is frequently searched in academic databases and chemical supplier catalogs, reflecting its growing importance in scientific workflows.

One of the key reasons for the popularity of 8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one is its versatility in organic synthesis. The bromo substituent at the 8-position allows for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used in modern drug development. Meanwhile, the hydroxy group at the 6-position offers opportunities for derivatization, enabling the creation of libraries of analogs for structure-activity relationship (SAR) studies.

From an SEO perspective, users often search for terms like "8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one synthesis," "CAS 1896925-77-1 suppliers," and "dihydroquinolinone applications." These queries highlight the need for detailed technical information about the compound's physical and chemical properties, such as its melting point, solubility, and stability under various conditions. Additionally, researchers are keen to understand its spectroscopic data, including NMR and mass spectrometry profiles, which are critical for characterization and quality control.

The compound's relevance extends to green chemistry initiatives, where scientists are exploring eco-friendly synthetic routes to minimize waste and reduce environmental impact. This aligns with broader trends in sustainable chemistry, a topic that resonates with both academic and industrial audiences. As such, 8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one is not only a subject of scientific inquiry but also a case study in the evolution of sustainable synthetic methodologies.

In conclusion, 8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS No. 1896925-77-1) is a compound of significant interest due to its structural features and potential applications in drug discovery and material science. Its role as a versatile intermediate, combined with the growing demand for specialty chemicals, ensures its continued relevance in research and development. For those seeking further information, consulting peer-reviewed journals or reputable chemical databases is highly recommended to stay updated on the latest advancements involving this compound.

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